![molecular formula C21H21N3O2S B2426799 N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-N'-phenylethanediamide CAS No. 894018-10-1](/img/structure/B2426799.png)
N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-N'-phenylethanediamide
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Overview
Description
Typically, the description of a compound includes its IUPAC name, common name, and structural formula. It may also include the class of compounds it belongs to and its applications .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis analysis includes the starting materials, the reagents used, the conditions of the reaction (temperature, pressure, solvent), and the yield of the product .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques such as NMR, IR, UV-Vis, and X-ray crystallography .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This includes the reactants, products, and the mechanism of the reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, stability, reactivity, and spectroscopic properties .Scientific Research Applications
Anticancer Activities
The compound and its derivatives have been explored for potential anticancer activities. In a study, a series of substituted benzamides, which are structurally similar to the compound , demonstrated moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. The activities of these compounds were comparable to, and in some cases, better than the reference drug etoposide (Ravinaik et al., 2021). Another study reported the synthesis and characterization of Celecoxib derivatives, which exhibited potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These compounds also showed lower gastric toxicity compared to controls (Küçükgüzel et al., 2013). Moreover, some new bis-pyrazolyl-thiazoles incorporating the thiophene moiety were evaluated for their anti-tumor activities against hepatocellular carcinoma cell lines, showing promising results (Gomha et al., 2016).
Antimicrobial Activities
The compound's derivatives have been investigated for their potential antimicrobial activities. For instance, new approaches for the synthesis of thiazoles and their fused derivatives were studied, and these compounds exhibited antimicrobial activities against bacterial isolates such as Escherichia coli, Xanthomonas citri, and fungal isolates including Aspergillus fumigatus, Rhizoctonia solani, and Fusarium oxysporum (Wardkhan et al., 2008).
Structural and Mechanistic Studies
The compound and its derivatives have also been subjects of structural and mechanistic studies. For example, the crystal structure of ethyl benzimidazole-2-yl phosphonate, a compound structurally related to the one , was determined, providing insights into its molecular structure and reaction mechanism (Hu et al., 2010).
Safety and Hazards
properties
IUPAC Name |
N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]-N'-phenyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-14-7-6-8-16(13-14)21-23-15(2)18(27-21)11-12-22-19(25)20(26)24-17-9-4-3-5-10-17/h3-10,13H,11-12H2,1-2H3,(H,22,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHRWDTGJUOBZFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(S2)CCNC(=O)C(=O)NC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-N'-phenylethanediamide |
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